molecular formula C38H41ClN8O5S B12374235 PROTAC BRD4 Degrader-22

PROTAC BRD4 Degrader-22

Cat. No.: B12374235
M. Wt: 757.3 g/mol
InChI Key: BIVJJLVZJPBUMK-XIJSCUBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BRD4 Degrader-22 is a compound designed to target and degrade the BRD4 protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) technology, which uses small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. By targeting BRD4, this compound can modulate various biological processes, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

The synthesis of PROTAC BRD4 Degrader-22 involves several steps, including the preparation of the ligand for BRD4, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves:

Chemical Reactions Analysis

PROTAC BRD4 Degrader-22 undergoes several types of chemical reactions, including:

    Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.

    Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Coupling reactions: These reactions involve the formation of a bond between two molecules. .

Scientific Research Applications

PROTAC BRD4 Degrader-22 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactivity of the BRD4 protein and its interactions with other molecules.

    Biology: It is used to investigate the biological functions of BRD4 and its role in various cellular processes, such as gene expression and cell signaling.

    Medicine: It has potential therapeutic applications in treating diseases associated with abnormal BRD4 activity, such as cancer and inflammatory diseases.

    Industry: It can be used in the development of new drugs and therapeutic strategies targeting BRD4 .

Mechanism of Action

PROTAC BRD4 Degrader-22 exerts its effects by inducing the degradation of the BRD4 protein. The compound binds to both the BRD4 protein and the E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the disruption of its role in gene expression and other cellular processes, thereby modulating various biological functions .

Comparison with Similar Compounds

PROTAC BRD4 Degrader-22 is unique compared to other similar compounds due to its specific targeting of the BRD4 protein and its ability to induce rapid and reversible degradation. Similar compounds include:

This compound stands out due to its high specificity and efficiency in degrading BRD4, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C38H41ClN8O5S

Molecular Weight

757.3 g/mol

IUPAC Name

4-[4-[[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]methyl]piperidin-1-yl]-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C38H41ClN8O5S/c1-20-21(2)53-38-33(20)34(24-5-7-25(39)8-6-24)41-29(35-45-44-22(3)47(35)38)18-32(49)40-19-23-13-15-46(16-14-23)26-9-10-27(30(17-26)52-4)36(50)42-28-11-12-31(48)43-37(28)51/h5-10,17,23,28-29H,11-16,18-19H2,1-4H3,(H,40,49)(H,42,50)(H,43,48,51)/t28?,29-/m0/s1

InChI Key

BIVJJLVZJPBUMK-XIJSCUBXSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.